molecular formula C18H21N7O B6435982 4-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}-2-methylpyrimidine CAS No. 2549025-86-5

4-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}-2-methylpyrimidine

Cat. No.: B6435982
CAS No.: 2549025-86-5
M. Wt: 351.4 g/mol
InChI Key: WHPSCDYMEPRQFD-UHFFFAOYSA-N
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Description

This compound, 4-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}-2-methylpyrimidine, is a meticulously structured molecule with a unique composition and potential applications across various scientific fields. It comprises several functional groups that could offer distinct chemical reactivity and biological activity, making it a subject of interest in synthetic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

This compound can be synthesized through a multi-step process that involves the precise assembly of its diverse components. The synthetic route typically starts with the construction of the triazolo[4,3-b]pyridazine core, followed by the introduction of the cyclopropyl group and subsequent coupling with the pyrrolidinyl and pyrimidine moieties. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of such compounds usually involves scalable synthetic routes that are optimized for cost-effectiveness, efficiency, and safety. This often includes continuous flow reactions and automated synthesis processes to maintain consistency and high throughput.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, possibly affecting the pyrimidine or triazolo rings.

  • Reduction: : Reduction might target the cyclopropyl or other heterocyclic elements.

  • Substitution: : Nucleophilic or electrophilic substitution reactions could modify the pyrimidine or triazolo[4,3-b]pyridazine core.

Common Reagents and Conditions

  • Oxidation: : Reagents like potassium permanganate or osmium tetroxide might be employed.

  • Reduction: : Reagents such as lithium aluminum hydride or palladium on carbon.

  • Substitution: : Conditions often involve solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) and various nucleophiles/electrophiles.

Major Products

The major products of these reactions would depend on the sites of chemical modification, potentially yielding new derivatives with altered biological or chemical properties.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules, making it valuable in the development of new materials and chemical catalysts.

Biology

Biologically, the compound’s structural framework suggests it could interact with various biological targets, making it a candidate for biochemical studies and molecular docking experiments.

Medicine

In medicine, its potential biological activity could be harnessed for developing new therapeutic agents, particularly if it demonstrates activity against specific molecular targets.

Industry

From an industrial perspective, this compound might be used in the development of advanced materials or as a part of chemical processes in manufacturing.

Mechanism of Action

The precise mechanism by which this compound exerts its effects would depend on its interaction with specific molecular targets. Its triazolo[4,3-b]pyridazine core could engage with biological receptors or enzymes, modulating their activity. The compound might influence signaling pathways, metabolic processes, or other cellular functions.

Comparison with Similar Compounds

Uniqueness

4-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}-2-methylpyrimidine stands out due to its unique combination of structural elements, which might impart distinct reactivity and biological activity compared to simpler triazolo or pyrimidine compounds.

Similar Compounds

Similar compounds include:

  • 3-cyclopropyltriazolo[4,3-b]pyridazine

  • Pyrrolidinyl-substituted pyrimidines

  • Other multi-functional heterocyclic compounds

These compounds might share some reactivity or biological activity but lack the precise combination of functionalities present in our compound of interest.

There you have it—a comprehensive dive into this compound! Anything else on your mind?

Properties

IUPAC Name

3-cyclopropyl-6-[[1-(2-methylpyrimidin-4-yl)pyrrolidin-3-yl]methoxy]-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N7O/c1-12-19-8-6-15(20-12)24-9-7-13(10-24)11-26-17-5-4-16-21-22-18(14-2-3-14)25(16)23-17/h4-6,8,13-14H,2-3,7,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHPSCDYMEPRQFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)N2CCC(C2)COC3=NN4C(=NN=C4C5CC5)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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